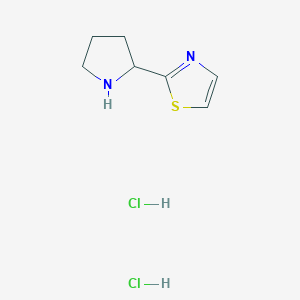
2-Pyrrolidin-2-yl-thiazole dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidin-2-yl-thiazole dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2S It is characterized by the presence of a pyrrolidine ring and a thiazole ring, both of which are important structural motifs in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-2-yl-thiazole dihydrochloride typically involves the reaction of pyrrolidine with thiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure that the final product meets the required specifications.
化学反应分析
Types of Reactions
2-Pyrrolidin-2-yl-thiazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.
科学研究应用
2-Pyrrolidin-2-yl-thiazole dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Pyrrolidin-2-yl-thiazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
2-Pyrrolidin-2-yl-thiazole dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar chemical properties and biological activities.
Thiazole derivatives: Compounds containing the thiazole ring can also exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and thiazole rings, which imparts distinct chemical and biological properties.
生物活性
2-Pyrrolidin-2-yl-thiazole dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula C7H12Cl2N2S and a molecular weight of 190.69 g/mol. It features a pyrrolidine ring and a thiazole ring, which are significant in various biochemical interactions. Its synthesis typically involves the reaction of pyrrolidine with thiazole under controlled conditions, optimizing yields and purity.
This compound primarily functions as an inhibitor of collagen prolyl-4-hydroxylase , an enzyme essential for collagen synthesis. By inhibiting this enzyme, the compound can influence collagen production and stability, impacting cellular processes such as tissue repair and fibrosis. Additionally, it interacts with various enzymes and proteins, modulating their activity and influencing metabolic pathways.
Anticonvulsant Activity
Research has indicated that compounds structurally related to this compound exhibit significant anticonvulsant properties. For instance, a related analogue demonstrated a median effective dose (ED50) of 18.4 mg/kg in animal models, showcasing its potential in treating epilepsy .
Antimicrobial Properties
In vitro studies have confirmed that this compound exhibits selective antimicrobial activity against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating its potential use in treating infections caused by these bacteria .
Inhibition of Enzymatic Activity
The compound has shown promise in inhibiting key enzymes involved in various biological processes. For example, it has been reported to inhibit DNA gyrase and topoisomerase IV in E. coli, with IC50 values indicating potent activity against these targets .
Table 1: Biological Activities of this compound
Case Studies
- Anticonvulsant Study : A study involving the administration of a thiazole analogue showed significant protection against seizures induced by pentylenetetrazol (PTZ), highlighting the anticonvulsant potential of compounds related to this compound .
- Antimicrobial Efficacy : Research conducted on various thiazole derivatives indicated that modifications to the thiazole ring could enhance antimicrobial activity, suggesting that this compound could be a lead compound for developing new antibiotics .
属性
CAS 编号 |
1965309-49-2 |
|---|---|
分子式 |
C7H11ClN2S |
分子量 |
190.69 g/mol |
IUPAC 名称 |
2-pyrrolidin-2-yl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C7H10N2S.ClH/c1-2-6(8-3-1)7-9-4-5-10-7;/h4-6,8H,1-3H2;1H |
InChI 键 |
IAIVSLOVZSQJNL-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C2=NC=CS2.Cl.Cl |
规范 SMILES |
C1CC(NC1)C2=NC=CS2.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















